molecular formula C32H31ClFN5O5 B12400316 G12Si-5 (formic)

G12Si-5 (formic)

Cat. No.: B12400316
M. Wt: 620.1 g/mol
InChI Key: ZRRBVTCSDWWXTD-GZAZMHIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of G12Si-5 (formic) involves multiple steps, including the formation of a covalent bond with the K-Ras G12S mutant. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions to ensure the stability and efficacy of the final product .

Industrial Production Methods: Industrial production of G12Si-5 (formic) requires stringent conditions to maintain the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and equipment to ensure that the compound meets the required standards for research and therapeutic applications .

Scientific Research Applications

G12Si-5 (formic) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of oncogenic signaling pathways. In biology, it is used to investigate the effects of K-Ras G12S mutation inhibition on cell proliferation and survival. In medicine, G12Si-5 (formic) is being explored as a potential therapeutic agent for cancers driven by the K-Ras G12S mutation. In industry, it is used in the development of targeted therapies for cancer treatment .

Mechanism of Action

G12Si-5 (formic) exerts its effects by covalently binding to the S-IIP structural domain of the K-Ras G12S mutant. This binding inhibits oncogenic signaling by reducing the phosphorylation levels of extracellular signal-regulated kinase and decreasing the levels of Ras-GTP. The compound specifically targets the K-Ras G12S mutant, sparing the wild-type protein and providing a selective approach to cancer treatment .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to G12Si-5 (formic) include other K-Ras inhibitors such as G12Si-1 and G12Si-2. These compounds also target the K-Ras G12S mutant but differ in their binding affinities and inhibitory effects .

Uniqueness: G12Si-5 (formic) stands out due to its high selectivity and potency in inhibiting the K-Ras G12S mutant. Its ability to covalently bind to the S-IIP structural domain and reduce oncogenic signaling makes it a unique and valuable tool in cancer research and therapy .

Properties

Molecular Formula

C32H31ClFN5O5

Molecular Weight

620.1 g/mol

IUPAC Name

(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one;formic acid

InChI

InChI=1S/C31H29ClFN5O3.CH2O2/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31;2-1-3/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2;1H,(H,2,3)/t19-,23+;/m1./s1

InChI Key

ZRRBVTCSDWWXTD-GZAZMHIXSA-N

Isomeric SMILES

C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O

Canonical SMILES

C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O

Origin of Product

United States

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